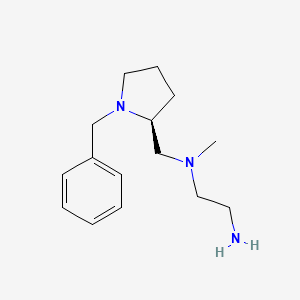

(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-17(11-9-16)13-15-8-5-10-18(15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWADTJLUBHZJT-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCN)C[C@@H]1CCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from S-proline via a chloroacetylation followed by amidation of its carboxylate group.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction involving benzyl chloride and the pyrrolidine derivative.

Attachment of the Diamine Structure: The final step involves the reaction of the benzylpyrrolidine intermediate with N1-methylethane-1,2-diamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The compound’s key structural analogs differ in substituents on the pyrrolidine ring or the N1 group. Below is a comparative analysis:

Key Observations :

Computational and Experimental Correlations

demonstrates that quantum chemical calculations (e.g., DFT) correlate with experimental corrosion inhibition efficiency in amine-based compounds. For the target compound:

- HOMO/LUMO energies could predict electron-donating capacity (linked to corrosion inhibition).

- Adsorption efficiency on metal surfaces may depend on the benzyl group’s planar structure, similar to aromatic inhibitors like benzothiazole derivatives .

Biological Activity

(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its ethylene diamine backbone, which is known for forming chelates with metal ions and exhibiting various biological activities. Its structure features a pyrrolidine ring, which contributes to its pharmacological properties. The presence of the benzyl group enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds derived from ethylene diamine exhibit significant antimicrobial properties. For instance, studies have shown that N,N′-bis(2-hydroxybenzyl)-1,2-ethanediamine derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The incorporation of halogen substituents in these derivatives often enhances their efficacy.

| Compound | Target Bacteria | LC50 (μM) |

|---|---|---|

| 21 | Salmonella enterica | 11.6 |

| 22 | Pseudomonas aeruginosa | 138 |

| 22 | Staphylococcus aureus | 287 |

Neuroleptic Activity

The compound's structural analogs have been evaluated for neuroleptic activity. A study on related benzamide derivatives found that modifications to the ethylene diamine framework could significantly enhance antipsychotic effects while reducing side effects . Specifically, compounds with a benzyl group showed improved activity compared to their ethyl counterparts.

The biological mechanisms underlying the activities of this compound are multifaceted:

- Antimicrobial Mechanism : The interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell lysis.

- Neuroleptic Mechanism : These compounds may act on dopamine receptors, modulating neurotransmission and exhibiting antipsychotic effects.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a detailed study, researchers synthesized several derivatives based on ethylene diamine and evaluated their antimicrobial properties against common pathogens. The results indicated that specific modifications led to enhanced activity against resistant strains .

Case Study 2: Neuroleptic Activity Assessment

Another investigation focused on the neuroleptic potential of similar compounds. The study revealed that certain derivatives exhibited a favorable balance between efficacy and side effects compared to traditional neuroleptics like haloperidol .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of (S)-N1-((1-benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine?

- Methodological Answer : A plausible approach involves reductive amination or nucleophilic substitution reactions. For example, benzylated amines can be reduced using hydrogen in the presence of platinum catalysts, as demonstrated in similar diamine syntheses . Additionally, Mitsunobu reactions (used in for analogous structures) may facilitate stereocontrol during alkylation steps. Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) is critical to isolate enantiomerically pure products.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ should resolve key structural features:

- Pyrrolidine protons : Look for split signals between δ 1.5–3.0 ppm due to the bicyclic system .

- Benzyl group : Aromatic protons (δ 7.2–7.4 ppm) and benzylic methylene (δ ~3.8 ppm).

- Methylene groups : Ethane-1,2-diamine backbone signals (δ 2.5–3.5 ppm) with splitting patterns indicating coupling to adjacent N-methyl groups .

- Stereochemical confirmation : NOESY or COSY can verify spatial proximity of (S)-configured centers.

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile amines .

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for similar diamines?

- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., pyrrolidine ring puckering) may arise from differing crystallization solvents or counterions. To address this:

- Perform X-ray diffraction studies under identical conditions (e.g., solvent, temperature) .

- Compare geometry parameters (e.g., Zn²⁺ coordination in ) with DFT-optimized structures to validate experimental data .

- Use software like ORTEP-3 for graphical refinement of thermal ellipsoids and hydrogen bonding networks .

Q. What experimental designs are optimal for studying the coordination chemistry of this diamine with transition metals?

- Methodological Answer :

- Ligand-to-metal ratio : Conduct titration experiments (UV-Vis, conductometry) to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal) .

- Spectroscopic characterization : EPR for paramagnetic metals (e.g., Cu²⁺), IR for M–N stretching frequencies (~450–550 cm⁻¹) .

- X-ray crystallography : Co-crystallize with metals (e.g., Zn²⁺, as in ) to analyze coordination geometry (tetrahedral vs. octahedral) .

Q. How can structure-activity relationships (SAR) be investigated for this compound in biological systems?

- Methodological Answer :

- Analog synthesis : Modify the benzyl or pyrrolidine moieties (e.g., halogenation, methyl substitution) to assess steric/electronic effects .

- Enzymatic assays : Test inhibition potency against targets like protein methyltransferases (similar to ) using fluorescence polarization or radiolabeled substrates.

- Molecular docking : Compare binding poses of (S)- vs. (R)-enantiomers in active sites (e.g., G9a methyltransferase) to rationalize stereoselectivity .

Q. What strategies mitigate challenges in chiral resolution during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (S)-proline-derived catalysts to induce asymmetry during alkylation steps .

- Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients.

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.